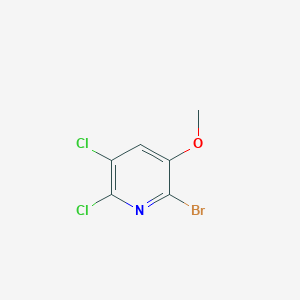

2-Bromo-5,6-dichloro-3-methoxypyridine

Description

2-Bromo-5,6-dichloro-3-methoxypyridine is a halogenated pyridine derivative characterized by a nitrogen-containing aromatic ring substituted with bromine (Br) at position 2, chlorine (Cl) at positions 5 and 6, and a methoxy group (-OCH₃) at position 2. This compound’s structure imparts distinct electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. Its reactivity is influenced by the electron-withdrawing effects of halogens and the electron-donating methoxy group, which modulate its participation in cross-coupling reactions, nucleophilic substitutions, and other transformations .

Properties

IUPAC Name |

2-bromo-5,6-dichloro-3-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2NO/c1-11-4-2-3(8)6(9)10-5(4)7/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRDIYMBMVUMEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1Br)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,6-dichloro-3-methoxypyridine typically involves the halogenation of 3-methoxypyridine. One common method is the bromination of 3-methoxypyridine followed by chlorination. The reaction conditions often require the use of bromine and chlorine in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,6-dichloro-3-methoxypyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and bases like potassium phosphate are used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted pyridines .

Scientific Research Applications

2-Bromo-5,6-dichloro-3-methoxypyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

Medicine: It serves as a building block for the synthesis of potential therapeutic agents.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Bromo-5,6-dichloro-3-methoxypyridine involves its interaction with specific molecular targets. The presence of halogen atoms and the methoxy group can influence its reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and the nature of the compound it interacts with .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-bromo-5,6-dichloro-3-methoxypyridine with analogous pyridine derivatives, focusing on substituent effects, reactivity, and applications.

Substituent Position and Reactivity

Key Findings :

- The number and position of halogens significantly alter reactivity. For example, this compound’s dual Cl substituents reduce nucleophilic attack at adjacent positions compared to mono-Cl analogs .

- Methoxy positioning dictates electronic effects: Methoxy at C3 (electron-donating) activates the ring for electrophilic substitution, whereas methoxy at C2 (as in 3-bromo-6-chloro-2-methoxypyridine) deactivates it .

Stability and Commercial Availability

- Stability : The dual Cl substituents in the target compound may enhance stability against oxidation compared to analogs like 5-bromo-2-methoxypyridine, which lacks Cl groups .

- Availability: this compound is less commercially prevalent than simpler derivatives (e.g., 2-bromo-3-methylpyridine, CAS 3430-17-9), which are widely used in ligand synthesis . Notably, 2-bromo-6-chloro-3-methoxypyridine (CAS 1256819-37-0) is listed as discontinued, suggesting synthesis challenges or niche demand .

Research and Application Insights

- Pharmaceutical Intermediates : The target compound’s halogen diversity makes it a candidate for multi-step drug synthesis, particularly in kinase inhibitor development. Comparatively, 4-bromo-2-methoxy-6-methylpyridine (similarity score 0.91) is preferred in agrochemicals due to its methyl group’s lipophilicity .

- Material Science: Bromine and chlorine substituents enable halogen bonding in crystal engineering, though iodine-containing analogs (e.g., 2-bromo-4,5-dichloro-6-iodo-3-methoxypyridine) exhibit stronger non-covalent interactions .

Biological Activity

2-Bromo-5,6-dichloro-3-methoxypyridine is a synthetic organic compound that has garnered attention in recent years due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, effects on different biological systems, and potential applications in medicine and agriculture.

- Chemical Formula: C7H5BrCl2N

- Molecular Weight: 240.48 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is known to inhibit specific enzymes and receptors, leading to altered cellular signaling pathways. The compound's halogenated structure may enhance its lipophilicity, allowing it to penetrate cell membranes more effectively.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound against various pathogens. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be further explored as a potential antimicrobial agent in clinical settings.

Anticancer Activity

Research has indicated that this compound possesses antiproliferative effects on various cancer cell lines. A study conducted on human cervical carcinoma (HeLa) and lung carcinoma (A549) cells showed:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 50 |

| A549 | 45 |

These results indicate that the compound may induce cytotoxicity in cancer cells, warranting further investigation into its mechanisms of action and potential therapeutic applications.

Case Studies

- Inhibition of Bacterial Growth : A study assessed the efficacy of this compound in inhibiting biofilm formation in Staphylococcus aureus. The results demonstrated a significant reduction in biofilm biomass at concentrations as low as 16 µg/mL, indicating its potential as a biofilm disruptor.

- Cancer Cell Line Study : In a comparative analysis of various halogenated pyridines, this compound was found to be one of the most effective compounds against HeLa cells, with a mechanism involving apoptosis induction through caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.